molecular formula C16H21BrN2O4 B1522276 Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate CAS No. 1203499-20-0

Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Número de catálogo: B1522276
Número CAS: 1203499-20-0
Peso molecular: 385.25 g/mol
Clave InChI: YAJQRHYUMDOISZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate exists as a well-characterized organic compound with established chemical identifiers across multiple database systems. The compound is registered under Chemical Abstracts Service number 1203499-20-0 and maintains the MDL number MFCD13176634 in chemical literature databases. The molecular formula has been consistently reported as C₁₆H₂₁BrN₂O₄ across multiple independent sources, indicating a composition of sixteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms. The molecular weight is reported with slight variations between sources, ranging from 385.25 to 385.3 grams per mole, with the most frequently cited value being 385.25 grams per mole.

The compound exhibits multiple systematic nomenclature variations reflecting different naming conventions and structural emphasis points. Alternative systematic names include tert-butyl 3-{[(5-bromo-3-formyl-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate and tert-butyl 3-[(5-bromo-3-formylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate. These nomenclature variations maintain consistency in describing the core structural elements while emphasizing different aspects of the molecular connectivity. The compound's UNSPSC classification code 12352200 categorizes it within the broader chemical classification system for commercial and research purposes.

Chemical Identifier Value Source
CAS Number 1203499-20-0
MDL Number MFCD13176634
Molecular Formula C₁₆H₂₁BrN₂O₄
Molecular Weight 385.25 g/mol
UNSPSC Code 12352200

Propiedades

IUPAC Name

tert-butyl 3-[(5-bromo-3-formylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O4/c1-16(2,3)23-15(21)19-5-4-11(8-19)10-22-14-12(9-20)6-13(17)7-18-14/h6-7,9,11H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJQRHYUMDOISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674064
Record name tert-Butyl 3-{[(5-bromo-3-formylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-20-0
Record name 1,1-Dimethylethyl 3-[[(5-bromo-3-formyl-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-{[(5-bromo-3-formylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate (CAS Number: 1203499-20-0) is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

  • Molecular Formula : C₁₆H₂₁BrN₂O₄
  • Molecular Weight : 385.27 g/mol
  • MDL Number : MFCD13176634
  • Hazard Classification : Irritant

Research indicates that compounds similar to this compound exhibit biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, the compound may interact with:

  • Abl Tyrosine Kinases : These kinases are implicated in various cancers. Inhibitors targeting these kinases have shown promise in treating conditions associated with their overactivation .
  • Cellular Signaling Pathways : Compounds containing pyridine rings often modulate pathways related to cell proliferation and apoptosis, contributing to their potential as therapeutic agents.

Anticancer Properties

Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds that share structural similarities with this compound have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented, with some exhibiting significant activity against various bacterial strains. The presence of bromine in the structure may enhance this activity due to its electronegative properties, which can disrupt microbial cell membranes .

Study 1: Inhibition of Abl Kinase Activity

A study focused on the inhibition of Abl tyrosine kinase by pyridine derivatives revealed that certain modifications to the pyridine ring can enhance inhibitory potency. This compound was tested alongside other derivatives, showing promising results in reducing kinase activity in cellular assays .

Study 2: Anticancer Efficacy

In a preclinical model, a compound structurally similar to this compound was evaluated for its anticancer efficacy. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers in treated tissues .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInhibition of cell proliferation
Inhibition of Abl KinaseReduced kinase activity
AntimicrobialActivity against bacterial strains

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of pyridine-pyrrolidine hybrids is vast. Below is a detailed comparison of the target compound with its analogs, emphasizing substituent effects, applications, and physicochemical properties.

Structural Analogs and Substituent Variations

Compound Name Substituent (Position 3, Pyridine) Molecular Weight (g/mol) CAS Number Price ($/g) Key Functional Features
Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate (Target) Formyl (CHO) Not explicitly stated HB468-1 400 Reactive aldehyde for nucleophilic additions; bromo for cross-coupling
Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo (I) 483.14 1186311-10-3 400 Heavy halogen for radiochemistry or Pd-mediated couplings; higher MW
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Methoxy (OCH₃) 387.27 1186311-11-4 400 Electron-donating group; enhances pyridine ring stability
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Dimethoxymethyl (CH(OCH₃)₂) Not explicitly stated Not provided Not listed Bulky protecting group; modulates steric hindrance
Tert-butyl 2-(((5-bromopyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate None (Positional isomer) Not explicitly stated 1311254-65-5 Discontinued Positional isomerism alters electronic distribution; discontinued due to low demand

Key Comparative Analysis

  • Reactivity :

    • The formyl group in the target compound offers a reactive aldehyde for Schiff base formation or reductive amination, distinguishing it from the inert methoxy or bulky dimethoxymethyl analogs .
    • Iodo-substituted analogs exhibit enhanced reactivity in cross-coupling reactions but are prone to photodegradation due to the weak C–I bond .
  • Synthetic Utility :

    • Bromo-substituted derivatives (all listed compounds) serve as precursors for metal-catalyzed couplings. The target compound’s formyl group provides an additional site for late-stage functionalization .
    • Methoxy and dimethoxymethyl analogs are more stable under acidic/basic conditions, making them preferable for multi-step syntheses .
  • Spectroscopic Characterization :

    • The formyl group in the target compound generates a distinct ¹H NMR signal at δ ~9.8–10.2 ppm (aldehyde proton) and a ¹³C NMR peak at δ ~190–200 ppm, absent in methoxy or iodo analogs .
    • Methoxy-substituted compounds show characteristic singlet peaks for OCH₃ at δ ~3.8–4.0 ppm in ¹H NMR .
  • Commercial Availability :

    • The iodo and methoxy analogs are available at similar prices ($400/g), but the target compound’s formyl group may justify its higher demand for conjugation chemistry .
    • The tert-butyl 2-(((5-bromopyridin-3-yl)oxy)methyl) isomer is discontinued, highlighting the criticality of substitution patterns in commercial viability .

Métodos De Preparación

The introduction of the tert-butyl carbamate protecting group onto the pyrrolidine nitrogen is commonly achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base or catalyst such as 4-dimethylaminopyridine (DMAP) . This reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions (0–20°C) to minimize side reactions and racemization.

Example procedure:

Step Reagents & Conditions Outcome Yield
Boc Protection Pyrrolidine derivative + Boc2O + DMAP in THF or DCM, 0–20°C, overnight tert-butyl pyrrolidine-1-carboxylate 50–88%

This method is supported by analogous Boc protection reactions in related piperazine and pyrrolidine systems, where DMAP acts as an acyl transfer catalyst, and the reaction proceeds smoothly at ambient or slightly lowered temperatures.

Formation of the Pyridin-2-yloxy Linkage

The ether bond connecting the pyrrolidine moiety to the pyridine ring is generally formed by nucleophilic substitution of a suitable leaving group on the pyridine ring (e.g., a halide) by the hydroxyl group of the pyrrolidine derivative or vice versa. Alternatively, Mitsunobu-type reactions or Williamson ether synthesis can be employed.

Key points:

  • The pyridine precursor often contains a halogen (e.g., 2-bromo or 2-chloro) that can be displaced.
  • The reaction is typically conducted in polar aprotic solvents such as DMF or THF.
  • Bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine may be used to deprotonate the nucleophile.
  • Reaction temperatures vary from 0°C to reflux depending on substrate reactivity.

Example reaction conditions:

Step Reagents & Conditions Outcome Yield
Ether Formation 2-bromo-3-formyl-5-bromopyridine + pyrrolidine hydroxyl derivative + K2CO3 in DMF, 0–20°C to reflux tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 60–85% (estimated)

This approach aligns with protocols for similar pyridine-ether linkages, where regioselective substitution is achieved under mild basic conditions.

Selective Bromination and Formylation of Pyridine Ring

The 5-bromo and 3-formyl substituents on the pyridine ring are introduced through selective halogenation and formylation reactions:

  • Bromination is typically performed using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to achieve regioselectivity at the 5-position.
  • Formylation at the 3-position can be achieved via directed ortho-metalation followed by quenching with electrophilic formyl sources (e.g., DMF) or by Vilsmeier–Haack reaction conditions.

These steps are usually carried out on the pyridine ring before the ether bond formation to avoid functional group incompatibilities.

Step Reagents & Conditions Outcome Yield
Bromination Pyridine derivative + NBS or Br2, solvent (e.g., acetonitrile), 0–25°C 5-bromo substituted pyridine 70–90%
Formylation Pyridine derivative + POCl3/DMF (Vilsmeier–Haack), 0–50°C 3-formyl substituted pyridine 60–85%

Representative Synthetic Route Summary

Step Reaction Key Reagents Conditions Yield (%) Notes
1 Boc protection of pyrrolidine Boc2O, DMAP DCM or THF, 0–20°C, overnight 50–88 Protects pyrrolidine N
2 Bromination of pyridine NBS or Br2 Acetonitrile, 0–25°C 70–90 Selective 5-position bromination
3 Formylation of pyridine POCl3/DMF 0–50°C 60–85 Vilsmeier–Haack reaction
4 Ether bond formation Pyrrolidine hydroxyl + bromopyridine K2CO3, DMF, 0–reflux 60–85 (estimated) Williamson ether synthesis

Analytical Characterization Supporting Preparation

Research Findings and Notes

  • Reaction yields vary depending on reagent purity, solvent choice, and temperature control.
  • Use of mild bases and controlled temperature is critical to preserve the Boc group and prevent racemization of the chiral pyrrolidine center.
  • The brominated pyridine intermediate is sensitive to nucleophilic substitution conditions; thus, reaction monitoring by TLC or HPLC is recommended.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the target compound.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and 5-bromo-3-formylpyridin-2-ol. Critical steps include:

  • Coupling Reaction: Activation of the pyridin-2-ol group via Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Protection/Deprotection: The tert-butyl group is introduced early to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., TFA) for removal in downstream modifications .
  • Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 1.8–3.5 ppm), and aldehyde proton (δ ~10.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 413.05 for C₁₇H₂₂BrN₂O₄) .
  • X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of the bromo-formylpyridine moiety .

Q. How does the tert-butyl group influence the compound’s reactivity?

Methodological Answer: The tert-butyl group provides steric hindrance, protecting the pyrrolidine nitrogen from undesired nucleophilic attacks. This enhances selectivity during coupling reactions and stabilizes intermediates in multi-step syntheses. Comparative studies with unprotected analogs show reduced side reactions (e.g., <5% dimerization vs. 25% in unprotected derivatives) .

Advanced Research Questions

Q. How can researchers resolve low yields in the coupling step between pyrrolidine and pyridine moieties?

Methodological Answer: Low yields (<40%) often arise from incomplete activation of the pyridin-2-ol group. Optimization strategies include:

  • Base Selection: Switching from K₂CO₃ to Cs₂CO₃ improves deprotonation efficiency in DMF .
  • Solvent Optimization: Using anhydrous THF instead of DMF reduces side reactions, achieving yields >65% .
  • Catalytic Additives: Adding 4Å molecular sieves or catalytic KI enhances reaction rates .

Q. What experimental approaches address regioselectivity challenges in halogen substitution reactions?

Methodological Answer: The bromine atom at the 5-position of the pyridine ring exhibits unique reactivity. To control regioselectivity:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to direct substitution to the 5-position, minimizing competing reactions at the 3-formyl site .
  • Cross-Coupling Catalysis: Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively replaces bromine with aryl/heteroaryl groups (yields 70–85%) .

Q. How can computational methods predict the compound’s binding affinity for enzyme targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Simulate interactions with enzymes like cytochrome P450 or kinases. The aldehyde group shows strong hydrogen bonding with catalytic residues (ΔG ~-9.2 kcal/mol) .
  • MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100-ns trajectories. The pyrrolidine ring’s flexibility allows adaptive binding to hydrophobic pockets .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the aldehyde group under basic conditions—how to reconcile?

Critical Analysis:

  • claims the aldehyde is stable in mild bases (pH <9), while reports decomposition at pH 8.5. This discrepancy arises from solvent effects:
    • In aqueous bases, the aldehyde undergoes hydration, leading to degradation.
    • In anhydrous DMF or THF, stability extends to pH 10. Always use non-protic solvents for base-mediated reactions .

Methodological Best Practices

  • Scale-Up Synthesis: Use continuous flow reactors for safer handling of reactive intermediates (e.g., bromo-formylpyridine) .
  • Troubleshooting Crystallization: Add seed crystals and control cooling rates (1°C/min) to avoid amorphous precipitates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.